4-Methoxybenzyl bromide
Description
Significance of Aryl Halides in Synthetic Organic Chemistry
Aryl halides are organic compounds where a halogen atom is directly attached to an aromatic ring. fiveable.me These compounds are of paramount importance in synthetic organic chemistry, serving as key intermediates in the formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.metaylorandfrancis.com Their significance lies in their ability to participate in a variety of powerful cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. fiveable.me The stability of the aromatic ring makes aryl halides generally less reactive towards simple nucleophilic substitution compared to their aliphatic counterparts. fiveable.me However, this characteristic allows for selective activation using transition metal catalysts, most notably palladium, leading to controlled and efficient bond formation. fiveable.me The specific halogen atom (fluorine, chlorine, bromine, or iodine) on the aromatic ring influences the reactivity, with iodine being the most reactive and chlorine the least. fiveable.me This differential reactivity allows chemists to fine-tune reaction conditions for optimal outcomes. fiveable.me Aryl halides are also precursors for the synthesis of other important compounds; for instance, chlorobenzene (B131634) is a starting material for the production of phenol (B47542). libretexts.org
The Role of the Methoxy (B1213986) Group in Influencing Reactivity and Stability of Benzyl (B1604629) Halides
The presence of a methoxy (-OCH3) group on the benzene (B151609) ring significantly influences the reactivity and stability of benzyl halides. The methoxy group is an electron-donating group, meaning it pushes electron density into the aromatic ring. libretexts.orgwikipedia.org When positioned at the para-position, as in 4-methoxybenzyl bromide, this electron-donating effect is particularly pronounced and enhances the stability of the carbocation intermediate that can form during nucleophilic substitution reactions. libretexts.org This increased stability facilitates the departure of the bromide ion, making the compound more reactive towards nucleophiles compared to unsubstituted benzyl bromide. researchgate.net
However, this enhanced reactivity can also lead to instability. For instance, this compound is more stable than its di- and tri-methoxybenzyl bromide counterparts. researchgate.net The higher the electron density on the benzyl bromide derivative, the greater its reactivity towards nucleophilic attack and the lower its stability under normal laboratory conditions. researchgate.net Studies have shown that while this compound is relatively stable, compounds like 2,4-dimethoxybenzyl bromide and 3,4,5-trimethoxybenzyl bromide are quite unstable and can decompose. researchgate.net Solvolysis studies of 4-methoxybenzyl chloride and bromide have indicated significant nucleophilic solvent participation, further highlighting the reactivity of these compounds. rsc.org
Overview of this compound as a Versatile Synthetic Intermediate
This compound is a versatile synthetic intermediate due to the reactivity conferred by both the bromine atom and the activating methoxy group. nbinno.comcymitquimica.com It is widely used in the synthesis of pharmaceuticals and other organic materials. nbinno.com One of its key applications is in the introduction of the 4-methoxybenzyl (PMB) protecting group for various functional groups, a topic that will be explored further in the next section. nih.gov
Beyond its role in protection strategies, this compound is a valuable reactant in its own right. For example, it is used in the study of diarylpyrazoles as cyclooxygenase-2 (COX-2) inhibitors. chemicalbook.comsfdchinachem.comchemicalbook.com It also serves as a precursor in the synthesis of other valuable reagents. For instance, it reacts with triphenylphosphine (B44618) to form (4-methoxybenzyl)(triphenyl)phosphonium bromide, a Wittig reagent used to synthesize alkenes. The compound's ability to react with a wide range of nucleophiles makes it a valuable building block for creating diverse and complex molecular structures. lookchem.com
| Property | Value |
| Molecular Formula | C8H9BrO |
| Molecular Weight | 201.06 g/mol nih.gov |
| Melting Point | 240 °C chemicalbook.comsfdchinachem.com |
| Boiling Point | 91 °C at 1 mm Hg chemicalbook.comsfdchinachem.comchemicalbook.com |
| Density | 1.379 g/mL at 25 °C chemicalbook.comsfdchinachem.comchemicalbook.com |
| Refractive Index | n20/D 1.5780 chemicalbook.comsfdchinachem.comchemicalbook.com |
| Flash Point | >230 °F chemicalbook.comlookchem.com |
| Appearance | Colorless to pale yellow liquid cymitquimica.com |
| CAS Number | 2746-25-0 chemicalbook.comnih.gov |
Historical Context of 4-Methoxybenzyl Group Utilization in Protection Strategies
In the intricate world of multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. wikipedia.org This temporary modification is achieved using a "protecting group." The 4-methoxybenzyl (PMB) group has a long and established history as a reliable and versatile protecting group, particularly for alcohols and carboxylic acids. nih.govwikipedia.org
The use of the PMB group in protection strategies dates back to early work in peptide synthesis, where it was employed to protect the carboxylate group of amino acids. nih.gov The PMB ester was found to be stable under many reaction conditions, yet could be removed when desired using a variety of methods. nih.gov While 4-methoxybenzyl chloride (PMB-Cl) is more commonly used for this purpose due to its greater stability, this compound (PMB-Br) can also be utilized, albeit less frequently, to introduce the PMB protecting group. nih.gov For example, it has been used in the protection of a cephalosporin (B10832234) derivative. nih.gov The PMB group has also been used to protect other functional groups, including the nitrogen atoms in indazole derivatives and the thiol group of cysteine. mdpi.comresearchgate.net The development and application of the PMB group highlight the ongoing efforts in organic chemistry to create robust and versatile tools for the synthesis of complex molecules. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGRWGTZFONRKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181878 | |
| Record name | Benzene, 1-(bromomethyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2746-25-0 | |
| Record name | 4-Methoxybenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2746-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(bromomethyl)-4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(bromomethyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methoxybenzyl Bromide
Direct Bromination Approaches
Direct bromination methods involve the conversion of the hydroxyl group of 4-methoxybenzyl alcohol into a bromide.
A common and effective method for synthesizing 4-methoxybenzyl bromide is the reaction of 4-methoxybenzyl alcohol with phosphorus tribromide (PBr₃). masterorganicchemistry.com This reaction is known for its efficiency and is a well-established protocol.
The reaction is typically carried out by adding a solution of phosphorus tribromide in an anhydrous solvent like diethyl ether (Et₂O) dropwise to a stirred solution of 4-methoxybenzyl alcohol, also in Et₂O, at a reduced temperature of 0 °C. researchgate.net After the addition, the reaction mixture is allowed to warm to room temperature and stirred for a period, often around one hour. researchgate.net To optimize the process, anhydrous conditions and an inert atmosphere are crucial to prevent side reactions. Some procedures also employ a solvent-free approach, where p-anisaldehyde is first reduced to 4-methoxybenzyl alcohol, which is then treated directly with PBr₃. researchgate.net
Table 1: Reaction Conditions for Bromination with PBr₃
| Parameter | Condition | Source |
|---|---|---|
| Reactants | 4-Methoxybenzyl alcohol, Phosphorus tribromide (PBr₃) | researchgate.net |
| Solvent | Diethyl ether (Et₂O) or solvent-free | researchgate.netresearchgate.net |
| Temperature | 0 °C to room temperature | researchgate.net |
| Reaction Time | Approximately 1 hour | researchgate.net |
| Work-up | Washed with brine and saturated aqueous NaHCO₃ | researchgate.net |
This method generally provides high yields. For instance, a quantitative yield (100%) has been reported for this reaction. researchgate.net A solvent-free variation of this method has been reported to yield 86% of this compound. researchgate.net The purity of the product is typically high, and it can be obtained as an oil after a standard work-up procedure involving washing with brine and sodium bicarbonate solution, followed by drying and concentration in vacuo. researchgate.net
An alternative direct bromination approach involves the reaction of p-methoxybenzyl alcohol with hydrogen bromide (HBr) gas. patsnap.com This method is particularly noteworthy as p-methoxybenzyl alcohol reacts faster with HBr compared to benzyl (B1604629) alcohol, p-nitrobenzyl alcohol, and p-chlorobenzyl alcohol due to the electron-donating nature of the methoxy (B1213986) group which stabilizes the benzylic carbocation intermediate. stackexchange.com
The reaction is typically performed by bubbling HBr gas through a solution of p-methoxybenzyl alcohol in a solvent such as benzene (B151609). patsnap.com The reaction mixture is then heated to facilitate the conversion. One specific example involves heating the mixture to 58°C for about 30 minutes. patsnap.com Another variation involves heating to 50°C for approximately one hour. patsnap.com After the reaction, a work-up procedure involving washing with water and drying the organic phase yields the product as a yellow oil. patsnap.com A reported yield for this method is 71.4%. patsnap.com
Table 2: HBr Gas Bromination Details
| Parameter | Condition | Source |
|---|---|---|
| Reactants | p-Methoxybenzyl alcohol, Hydrogen Bromide (HBr) gas | patsnap.com |
| Solvent | Benzene | patsnap.com |
| Temperature | 50-58 °C | patsnap.com |
| Reaction Time | 0.5 - 1 hour | patsnap.com |
| Yield | 71.4% | patsnap.com |
Bromination of 4-Methoxybenzyl Alcohol with Phosphorus Tribromide (PBr₃)
Reaction Conditions and Optimization
Alternative Bromination Reagents and Protocols
Beyond direct bromination, other reagent systems can be employed to synthesize this compound.
The combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃), often referred to as the Appel reaction, is a versatile method for converting alcohols to alkyl bromides under mild conditions. organic-chemistry.org This reaction proceeds with the activation of triphenylphosphine by carbon tetrabromide, followed by the alcohol's attack on the phosphorus atom. organic-chemistry.org An SN2 displacement by the bromide ion then occurs, leading to the formation of the alkyl bromide with an inversion of configuration if the carbon center is chiral. organic-chemistry.org This method is known for producing high yields. organic-chemistry.org In some cases, to prevent side reactions, a base like 2,6-lutidine may be added to the reaction mixture. chimia.ch
Table 3: Compound Names
| Compound Name | |
|---|---|
| This compound | |
| 4-Methoxybenzyl alcohol | |
| Phosphorus tribromide | |
| Diethyl ether | |
| Sodium bicarbonate | |
| p-Anisaldehyde | |
| Hydrogen bromide | |
| Benzene | |
| p-Nitrobenzyl alcohol | |
| p-Chlorobenzyl alcohol | |
| Benzyl alcohol | |
| Carbon tetrabromide | |
| Triphenylphosphine |
Utilization of Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) Systems
Mechanistic Insights and By-product Formation
The synthesis of this compound often involves the bromination of 4-methoxybenzyl alcohol. One common method employs phosphorus tribromide (PBr₃). researchgate.net The reaction proceeds through the activation of the alcohol by PBr₃, forming a good leaving group, which is subsequently displaced by a bromide ion in an Sₙ2 reaction.
However, the high reactivity of this compound can lead to the formation of by-products. researchgate.net Due to the electron-rich nature of the aromatic ring, the compound is susceptible to electrophilic aromatic substitution and self-condensation or polymerization, especially under acidic conditions or elevated temperatures. researchgate.net Another potential by-product is the corresponding ether, formed if the starting alcohol is not fully consumed and reacts with the newly formed benzyl bromide. In reactions involving diazo compounds, the formation of a phenonium ion intermediate has been computationally analyzed, providing insight into the reaction pathway. nih.gov
Challenges in Yield and Reagent Toxicity
Achieving high yields in the synthesis of this compound can be challenging. The inherent reactivity that makes it a useful protecting group also contributes to its instability and propensity to form by-products. researchgate.netresearchgate.net For instance, while the synthesis from 4-methoxybenzyl alcohol using PBr₃ can yield 86% under solvent-free conditions, industrial-scale production faces hurdles. researchgate.net The use of certain brominating agents, such as N-bromosuccinimide (NBS) in the presence of triphenylphosphine, presents challenges related to the removal of the triphenylphosphine oxide by-product. core.ac.uk
Furthermore, the toxicity and hazardous nature of some reagents are significant concerns. For example, phosphorus tribromide is a corrosive and toxic substance that requires careful handling. researchgate.net Similarly, the use of toxic solvents in conventional synthetic methods adds to the environmental burden and requires stringent safety protocols. imist.ma
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, and the synthesis of this compound is no exception. imist.masemanticscholar.org These "green" approaches aim to minimize waste, reduce energy consumption, and use less hazardous substances. core.ac.uk
Solvent-Free Reaction Conditions
A significant advancement in the green synthesis of this compound is the implementation of solvent-free reaction conditions. researchgate.netmdpi.com One such method involves the direct treatment of 4-methoxybenzyl alcohol with phosphorus tribromide without any solvent. This approach not only simplifies the reaction setup and work-up procedure but also eliminates the environmental and health hazards associated with volatile organic solvents. researchgate.netimist.ma Another green technique is the grinding method, which can be used to carry out reactions in a solvent-free manner, often leading to high product yields. mdpi.com
Efficiency and Environmental Impact of Green Synthetic Routes
Solvent-free methods for synthesizing this compound have demonstrated high efficiency. For instance, the solvent-free reaction of 4-methoxybenzyl alcohol with PBr₃ has been reported to produce the desired product in an 86% yield. researchgate.net This is comparable to or even better than some traditional solvent-based methods.
The environmental impact of these green routes is significantly lower. By eliminating the need for solvents, the amount of chemical waste generated is drastically reduced. rsc.org This aligns with the principles of green chemistry, which prioritize waste prevention and atom economy. imist.macore.ac.uk The energy efficiency of these processes can also be higher, as they may require shorter reaction times or proceed at ambient temperatures. mdpi.com
Comparative Analysis of Synthetic Routes
A comparative analysis of the various synthetic routes to this compound highlights the trade-offs between efficiency, scalability, and environmental impact.
Efficiency and Scalability of Various Methods
Traditional methods, while often effective on a laboratory scale, can present challenges for large-scale production. acs.org For example, reactions that require chromatographic purification are often not viable for industrial synthesis due to the large volumes of solvent required and the associated costs. In contrast, methods that yield a product that can be isolated by simple filtration or distillation are more amenable to scaling up.
The choice of brominating agent also plays a crucial role. While reagents like PBr₃ can provide high yields, their hazardous nature may necessitate specialized handling procedures and equipment, adding to the complexity and cost of large-scale synthesis. researchgate.net The development of catalytic methods, although potentially more complex to develop, can offer advantages in terms of both efficiency and safety in the long run. rsc.org
Below is a comparative table of different synthetic approaches:
| Synthetic Method | Reagents | Conditions | Yield | Advantages | Challenges |
| Bromination of Alcohol | 4-methoxybenzyl alcohol, PBr₃ | Solvent-free | 86% researchgate.net | High yield, solvent-free. researchgate.net | PBr₃ is toxic and corrosive. researchgate.net |
| Bromination of Alcohol | 4-methoxybenzyl alcohol, NBS, PPh₃ | Dichloromethane | - | - | Removal of triphenylphosphine oxide by-product. core.ac.uk |
| Finkelstein Reaction | 4-methoxybenzyl chloride, NaI | Acetone | - | Mild conditions. | Requires the chloride precursor. researchgate.net |
Purity and Stability of Synthesized this compound
The purity and stability of this compound are critical factors that influence its reactivity, storage, and utility in synthetic applications. The presence of impurities can lead to undesirable side reactions, while its inherent instability requires specific handling and storage conditions.
Purity Profile
The purity of commercially available or freshly synthesized this compound is typically high, though it can vary based on the synthetic route and subsequent purification methods. Suppliers often specify purity levels of 95% or greater. nbinno.comaobchem.com More rigorous purification can yield purities exceeding 98% as determined by Gas Chromatography (GC). agnitio.co.in In some synthetic preparations, a basically pure product can be obtained directly after the reaction. rsc.org
Common analytical techniques are employed to ascertain the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for quantifying the compound and identifying any impurities. nbinno.com Nuclear Magnetic Resonance (NMR) spectroscopy is also used for structural confirmation and purity assessment. rsc.org
Impurities in related syntheses can include unreacted starting materials, such as 4-bromoanisole (B123540), or byproducts from side reactions, like anisole (B1667542) and 4,4'-dimethoxybiphenyl. orgsyn.org
Table 1: Purity Specifications for this compound
| Purity Level | Analytical Method | Reference |
|---|---|---|
| ≥95% | HPLC | nbinno.com |
| 95% | Not Specified | aobchem.com |
| >98.0% | GC |
Stability and Storage
While generally considered stable under controlled conditions, this compound exhibits notable instability under others. coleparmer.comsynquestlabs.com It is known to be significantly less stable than its chlorinated analog, 4-methoxybenzyl chloride, and has a tendency to polymerize rapidly. nih.gov The compound's stability is adversely affected by exposure to light and moisture. nbinno.comnih.gov Research has shown that it can decompose upon prolonged exposure to air and light. researchgate.net This sensitivity necessitates storage in a cool, dry, and dark environment, often in a refrigerator or freezer at temperatures between 2-8°C. nbinno.comavantorsciences.compharmaffiliates.com The material should be stored in a tightly sealed container to prevent degradation from atmospheric moisture. nbinno.comcoleparmer.com
Incompatible materials include strong oxidizing agents. coleparmer.com When decomposition occurs, hazardous byproducts such as carbon monoxide, carbon dioxide, and hydrogen bromide can be generated. coleparmer.comsynquestlabs.com
Table 2: Stability and Storage Recommendations for this compound
| Factor | Description | Reference |
|---|---|---|
| Chemical Stability | Stable under normal, controlled handling and storage conditions. | coleparmer.comsynquestlabs.com |
| Conditions to Avoid | Incompatible materials, exposure to light and moisture. | nbinno.comcoleparmer.com |
| Incompatibilities | Strong oxidizing agents. | coleparmer.com |
| Decomposition | Can polymerize rapidly; decomposes when exposed to light and air. | nih.govresearchgate.net |
| Decomposition Products | Carbon monoxide, carbon dioxide, hydrogen bromide. | coleparmer.comsynquestlabs.com |
| Recommended Storage | Store in a cool, dry, dark place in a tightly closed container. Freezer or refrigerator (2-8°C) is recommended. | nbinno.comcoleparmer.comavantorsciences.compharmaffiliates.com |
Reactivity and Reaction Mechanisms of 4 Methoxybenzyl Bromide
Role as an Electrophilic Reagent in Organic Synthesis
In many reactions, 4-methoxybenzyl bromide serves as an electrophile, where its benzylic carbon is the site of attack by a nucleophile. nih.gov This reactivity is fundamental to its use as a protecting group for various functional groups in multistep organic syntheses.
This compound is used to convert carboxylic acids into their corresponding 4-methoxybenzyl (PMB) esters. nih.gov This transformation is a common strategy for protecting the carboxylic acid functionality during complex syntheses. nih.govvulcanchem.com The reaction typically involves the deprotonation of the carboxylic acid with a base to form a carboxylate salt, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound to form the ester. nih.gov
Various bases and conditions can be employed for this alkylation. For instance, triethylamine (B128534) is often used in solvents like DMF. nih.gov In cases involving sensitive substrates or to avoid racemization of chiral centers, the silver salts of carboxylic acids have been alkylated with this compound, reportedly providing higher yields. nih.gov Another approach utilizes phase-transfer catalysis, which can be advantageous by not requiring strictly anhydrous conditions and often proceeding at lower temperatures. littleflowercollege.edu.inwisc.edu The resulting 4-methoxybenzyl esters are valuable intermediates, as the PMB protecting group can be selectively removed under specific conditions, such as oxidative cleavage with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or acidic hydrolysis, often without affecting other sensitive functional groups. researchgate.netorganic-chemistry.org
Table 2: Methods for 4-Methoxybenzyl Ester Formation
| Method | Reagents | Key Features | Source(s) |
|---|---|---|---|
| Direct Alkylation | Carboxylic acid, this compound, Base (e.g., Triethylamine, K₂CO₃) | A common and straightforward method. | nih.gov |
| Silver Salt Alkylation | Silver carboxylate, this compound | Can provide higher yields and avoid racemization. | nih.gov |
| Phase-Transfer Catalysis | Carboxylic acid, this compound, Phase-transfer catalyst (e.g., Quaternary ammonium (B1175870) salt), Base | Useful for reactions in biphasic systems; mild conditions. | littleflowercollege.edu.inwisc.edu |
| Imidate Method | Carboxylic acid, 4-methoxybenzyl-2,2,2-trichloroacetimidate | Proceeds without an external acid catalyst in high yields. | researchgate.net |
Alkylation of Carboxylic Acids to Form 4-Methoxybenzyl Esters
Mechanistic Pathways of Ester Formation
Participation in Grignard Reagent Formation
This compound can participate in the formation of a Grignard reagent. The reaction involves the insertion of magnesium metal into the carbon-bromine bond. This is typically performed in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). The resulting organometallic species is 4-methoxybenzylmagnesium bromide. jchps.com This reagent is a strong nucleophile and base, useful for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.
It is critical to distinguish between 4-methoxybenzylmagnesium bromide and 4-methoxyphenylmagnesium bromide. The latter, an aryl Grignard reagent, is not prepared from this compound. Instead, 4-methoxyphenylmagnesium bromide is synthesized from the reaction of its corresponding aryl halide, 4-bromoanisole (B123540), with magnesium turnings in an anhydrous ether solvent like THF or diethyl ether. fiveable.me
The reaction is initiated by adding a small amount of an activator, such as iodine, to the magnesium turnings. A solution of 4-bromoanisole in the ether solvent is then added dropwise. The magnesium inserts into the aromatic carbon-bromine bond to yield the Grignard reagent, 4-methoxyphenylmagnesium bromide. fiveable.me This reagent is widely used in organic synthesis to introduce the 4-methoxyphenyl (B3050149) group. sigmaaldrich.com
Conjugate Nucleophilic Addition Reactions
While this compound does not directly participate as a nucleophile in conjugate addition reactions, it serves as a highly effective electrophile in tandem reactions that capitalize on the nucleophilic intermediates generated from such additions. The primary role of this compound in this context is the alkylation of enolates formed during a Michael (or 1,4-conjugate) addition.
The process typically involves two key steps:
Michael Addition: A nucleophile (Michael donor), such as a stabilized carbanion derived from a β-dicarbonyl compound, adds to an α,β-unsaturated carbonyl compound (Michael acceptor). This reaction forms a new carbon-carbon bond at the β-position of the acceptor, generating a resonance-stabilized enolate intermediate.
Enolate Trapping: The newly formed enolate is then "trapped" by an electrophile. This compound is an excellent candidate for this step due to its reactive C-Br bond, which is activated by the electron-donating 4-methoxy group. The enolate attacks the benzylic carbon of this compound in a standard SN2-type reaction, displacing the bromide and forming a new C-C bond. This effectively attaches the 4-methoxybenzyl group to the α-position of the original Michael acceptor.
This sequence allows for the controlled, one-pot formation of two new carbon-carbon bonds, introducing significant molecular complexity. The reactivity of the enolate and the choice of the electrophile are critical. In many synthetic strategies, enolates are generated through the deprotonation of a carbonyl precursor with a suitable base; however, their in-situ generation via Michael addition is a powerful alternative. researchgate.net For instance, the reaction of a lithium enolate with an alkyl halide like this compound can proceed with high efficiency, although it may require the presence of additives like hexamethylphosphoramide (B148902) (HMPA) to achieve high yields and desired stereoselectivity depending on the substrate. researchgate.net
This tandem Michael addition-alkylation strategy has been utilized in the stereoselective synthesis of complex molecules. The factors influencing the stereochemical outcome are multifaceted and include the nature of the enolate, the electrophile, and the reaction conditions. researchgate.net
Stability and Decomposition Pathways
The stability of this compound is a critical factor in its storage, handling, and reactivity. It is influenced by the nature of the halide leaving group and its propensity to undergo decomposition, including polymerization.
The stability of 4-methoxybenzyl halides follows a clear trend related to the leaving group ability of the halide ion (I- > Br- > Cl-). This compound is considerably less stable than 4-methoxybenzyl chloride but more stable than the highly reactive 4-methoxybenzyl iodide. nih.govresearchgate.net
4-Methoxybenzyl Chloride (PMB-Cl): This is the most stable of the three. While it is still a reactive alkylating agent, it can be handled and stored with greater ease than the bromide or iodide. nih.gov However, it is still recognized as being prone to decomposition and is highly lachrymatory.
This compound (PMB-Br): This compound is notably less stable than the chloride and is known to polymerize rapidly, complicating its use in some applications. nih.gov Its higher reactivity makes it a more forceful alkylating agent when required.
4-Methoxybenzyl Iodide (PMB-I): This is the least stable and most reactive of the series. It is often prepared and used immediately without isolation. researchgate.net Reports indicate that 4-methoxybenzyl iodide is quite unstable, especially when prepared on a large scale, and can decompose during purification or upon exposure to light. researchgate.net The decomposition of the iodide is observed to be much faster than that of the bromide. researchgate.net
The enhanced reactivity and lower stability down the group from chloride to iodide are attributed to the increasing nucleofugality (leaving group ability) of the halide and the greater polarizability of the C-X bond. The electron-donating 4-methoxy group facilitates the formation of the resonance-stabilized 4-methoxybenzyl carbocation, making the heterolytic cleavage of the C-X bond more favorable for better leaving groups.
| Compound | Chemical Formula | Molecular Weight (g/mol) | Relative Stability | Key Characteristics |
|---|---|---|---|---|
| 4-Methoxybenzyl chloride | C₈H₉ClO | 156.61 | Most Stable | Most commonly used for PMB protection; relatively stable but lachrymatory. nih.gov |
| This compound | C₈H₉BrO | 201.06 | Intermediate Stability | Less stable than the chloride; known to polymerize rapidly. nih.gov |
| 4-Methoxybenzyl iodide | C₈H₉IO | 248.06 | Least Stable | Highly reactive and unstable; decomposes rapidly, especially in light. researchgate.net |
A significant decomposition pathway for this compound is polymerization. nih.gov This tendency is a direct consequence of its high reactivity and the stability of the carbocation intermediate it can form. The electron-donating methoxy (B1213986) group at the para position strongly stabilizes the benzylic carbocation through resonance.
The proposed mechanism for this decomposition involves the ionization of the C-Br bond to form the 4-methoxybenzyl carbocation and a bromide ion. This carbocation is a potent electrophile. It can then be attacked by a nucleophile present in the mixture. In the absence of other strong nucleophiles, another molecule of this compound can act as the nucleophile, leading to a polymerization reaction. The aromatic ring of one molecule can attack the benzylic carbon of the carbocation in an electrophilic aromatic substitution-type reaction. This process can continue, leading to the formation of oligomers or a polymer. d-nb.info This high reactivity and propensity for self-reaction mean that this compound must be handled under carefully controlled conditions, and its use in synthesis sometimes requires protocols that consume it as quickly as it is introduced or generated. nih.gov
Applications of 4 Methoxybenzyl Bromide in Advanced Organic Synthesis
Protecting Group Chemistry
Protection of Carboxylate Groups (PMB Esters)researchgate.net
The 4-methoxybenzyl ester is a widely utilized "workhorse" protecting group for carboxylic acids. nih.gov PMB esters exhibit excellent stability across a range of reaction conditions, making them suitable for complex, multi-step syntheses. nih.govscribd.com
The introduction of the PMB group to form PMB esters can be achieved through several methods:
From Carboxylic Acids: A common method involves the direct alkylation of a carboxylic acid with 4-methoxybenzyl bromide. nih.gov While 4-methoxybenzyl chloride (PMBCl) is more commonly used due to the higher stability of the chloride, this compound can also be employed. nih.gov For instance, the protection of a cephalosporin (B10832234) derivative was accomplished using PMBBr. nih.gov Another approach involves the reaction of carboxylic acids with 4-methoxybenzyl-2,2,2-trichloroacetimidate, a process that is promoted by the carboxylic acid itself and proceeds in excellent yields without the need for an additional acid catalyst. researchgate.netnih.gov This method is effective for a wide array of substrates, including those with free alcohol groups. nih.gov The use of N,N-diisopropyl-O-(4-methoxybenzyl)isourea also provides a mild and efficient route to PMB esters from carboxylic acids. researchgate.netnih.gov
From Activated Esters: The synthesis of PMB esters can be accomplished by reacting an acid chloride with 4-methoxybenzyl alcohol in the presence of a base. nih.gov Additionally, N-acylimidazoles can be converted to PMB esters by reacting them with 4-methoxybenzyl alcohol in the presence of pyridinium (B92312) salts. nih.gov
From Other Esters: Transesterification, the exchange reaction of another ester with 4-methoxybenzyl alcohol catalyzed by an acid, can also form PMB esters. nih.gov
| Starting Material | Reagent(s) | Key Features |
| Carboxylic Acid | This compound (PMBBr) | Less stable than PMBCl, but effective for certain substrates. nih.gov |
| Carboxylic Acid | 4-Methoxybenzyl-2,2,2-trichloroacetimidate | No acid catalyst required, high yields for diverse substrates. researchgate.netnih.gov |
| Carboxylic Acid | N,N-diisopropyl-O-(4-methoxybenzyl)isourea | Mild conditions, good yields. researchgate.netnih.gov |
| Acid Chloride | 4-Methoxybenzyl alcohol, Base | Common method for synthesizing PMB esters. nih.gov |
| N-Acylimidazole | 4-Methoxybenzyl alcohol, Pyridinium salt | Effective conversion to PMB esters. nih.gov |
| Other Esters | 4-Methoxybenzyl alcohol, Acid catalyst | Transesterification to form PMB esters. nih.gov |
A key advantage of the PMB ester is the availability of multiple orthogonal deprotection methods. nih.gov One of the most common and effective methods is acidic cleavage using trifluoroacetic acid (TFA). nih.govresearchgate.net The cleavage is typically performed in a solvent like dichloromethane, and a cation scavenger such as anisole (B1667542) is often added to prevent side reactions with the generated 4-methoxybenzyl cation. nih.gov This method is highly selective; for example, PMB esters can be cleaved in the presence of benzyl (B1604629) esters without affecting the latter. nih.gov The deprotection with TFA is generally efficient and proceeds in excellent yield, even for sterically hindered esters. nih.gov Lewis acids, such as aluminum chloride (AlCl₃), have also been employed for the cleavage of PMB esters. nih.govoup.com
| Deprotection Reagent | Conditions | Selectivity |
| Trifluoroacetic Acid (TFA) | Dichloromethane, often with a scavenger like anisole | Cleaves PMB esters selectively in the presence of benzyl esters. nih.gov |
| Lewis Acids (e.g., AlCl₃) | Anisole | Effective for deprotection under non-basic conditions. oup.com |
Methods for Introduction (e.g., from Carboxylic Acids, Activated Esters, Other Esters)
Protection of Imide Functions (e.g., in Fluorouridine Derivatives)libretexts.org
In the synthesis of certain pharmacologically important molecules like 5-fluorouridine (B13573) derivatives, protection of the N³-imide function is crucial to prevent undesired side reactions. oup.com The 4-methoxybenzyl (PMB) group has been successfully employed as a protecting group for this purpose. oup.com The PMB group can be selectively introduced onto the N³-imide of 5-fluorouridine by reaction with this compound in the presence of a non-nucleophilic base such as ethyldiisopropylamine. oup.com This protection strategy is advantageous because the PMB group can be removed under mild, non-basic conditions, for instance, by treatment with aluminum chloride in anisole, which preserves other sensitive functional groups like acryloyl esters that are labile to basic conditions. oup.com
Protection of Pyrazole (B372694) Nucleustotal-synthesis.com
The 4-methoxybenzyl group is a versatile protecting group for the nitrogen atom of the pyrazole nucleus. holzer-group.atresearchgate.net This protection is necessary to carry out modifications on other parts of the pyrazole ring system. researchgate.net The PMB group can be introduced by reacting a pyrazole derivative with 4-methoxybenzylhydrazine. holzer-group.atresearchgate.net It is stable under various reaction conditions used for C-C bond formation on the pyrazole ring. holzer-group.atresearchgate.net A significant advantage of using the PMB group in pyrazole chemistry is its convenient removal by treatment with trifluoroacetic acid, which allows for the synthesis of N-unsubstituted pyrazolones. holzer-group.atresearchgate.net
Synthesis of Pharmaceutical Intermediates and Biologically Active Compounds
This compound serves as a crucial building block and versatile reagent in the synthesis of a wide array of complex organic molecules, including pharmaceutical intermediates and compounds with demonstrated biological activity. Its utility stems from the reactivity of the benzylic bromide, which allows for its incorporation into various molecular scaffolds, and the electronic properties of the methoxy-substituted phenyl ring.
Precursor for Cyclooxygenase-2 (COX-2) Inhibitors (e.g., Diarylpyrazoles)
This compound is an important reactant in the synthesis of diarylpyrazole compounds, which are studied for their potential as Cyclooxygenase-2 (COX-2) inhibitors. lookchem.comchemicalbook.comchemicalbook.com These inhibitors are significant in the development of anti-inflammatory drugs. Pyrazole derivatives, a class of heterocyclic compounds, have shown a broad spectrum of pharmacological activities. globalresearchonline.net
Research has demonstrated the synthesis of various pyrazole derivatives where the 4-methoxybenzyl moiety is a key structural component. For instance, a series of 1-(3-bromo-4-methoxybenzyl)-4-formyl-3-(substituted phenyl) pyrazoles have been synthesized and evaluated for their anti-inflammatory activity. globalresearchonline.net The synthesis involves using the 4-methoxybenzyl group to form the core pyrazole structure, which is a template for developing selective COX-2 inhibitors. researchgate.netnih.gov The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory agents.
Intermediate in Tetrahydropalmatine (THP) Synthesis
The chemical is a key intermediate in the total synthesis of (±)-tetrahydropalmatine, a protoberberine alkaloid. The synthesis pathway involves the use of a brominated 4-methoxybenzyl derivative to construct the core structure of the target molecule. rsc.org
In a reported synthesis, a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative undergoes bromination to yield 7-benzyloxy-1-(5-benzyloxy-2-bromo-4-methoxybenzyl)-1,2,3,4-tetrahydro-6-methoxyisoquinoline. rsc.org This key step introduces the necessary carbon framework. Subsequent reactions, including debromination and methylation, lead to the formation of (±)-tetrahydropalmatine. rsc.org This multi-step process highlights the strategic importance of intermediates derived from the 4-methoxybenzyl structure in the synthesis of complex natural products.
Preparation of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives
This compound is a precursor for the synthesis of N-(4-methoxybenzyl) thiosemicarbazide (B42300), which is then used to prepare a variety of N-(4-Methoxybenzyl) thiosemicarbazone derivatives. mdpi.com These derivatives and their metal complexes are subjects of research for their potential biological activities. mdpi.comresearchgate.net
The synthesis is typically achieved through the condensation reaction of N-(4-methoxybenzyl) thiosemicarbazide with various aldehydes and ketones. mdpi.comekb.eg This method allows for the creation of a library of thiosemicarbazone ligands with diverse substitutions. For example, reactions with 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one or 2-fluoro-4-hydroxybenzaldehyde (B1296990) yield the corresponding thiosemicarbazone ligands, which can then be coordinated with metal centers, such as ruthenium(II), to form organometallic complexes. mdpi.com
| Starting Carbonyl Compound | Resulting Thiosemicarbazone Ligand Name | Reference |
| 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | N-(4-Methoxybenzyl)-(1-(4-hydroxy-3-methoxyphenyl)ethan-1-one)-thiosemicarbazone (HL¹) | mdpi.com |
| 2-fluoro-4-hydroxybenzaldehyde | N-(4-Methoxybenzyl)-(2-fluoro-4-hydroxybenzaldehyde)-thiosemicarbazone (HL²) | mdpi.com |
Synthesis of N-(4-Methoxybenzyl)phenanthrolinium Bromide Derivatives
The synthesis of N-(4-Methoxybenzyl)phenanthrolinium bromide involves a multi-step process where this compound plays a pivotal role as an alkylating agent. A common synthetic route begins with the reduction of 4-methoxybenzaldehyde (B44291) to 4-methoxybenzyl alcohol. kemdikbud.go.id The alcohol is then converted to this compound via a bromination reaction, often using phosphorus tribromide (PBr₃), achieving yields around 79%. kemdikbud.go.id
In the final step, 1,10-phenanthroline (B135089) is subjected to N-benzylation with the prepared this compound. This reaction, typically conducted by refluxing in acetone, yields the target compound, (1)-N-(4-methoxybenzyl)-1,10-phenanthrolinium bromide, as a pink solid with a yield of approximately 77.6%. kemdikbud.go.id
Derivatives of N-(4-Methoxybenzyl)phenanthrolinium bromide have been evaluated for their biological activity, particularly their effectiveness against malaria parasites. kemdikbud.go.idnih.gov In vitro antiplasmodial activity studies are conducted against different strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.
The compound (1)-N-(4-methoxybenzyl)-1,10-phenanthrolinium bromide has demonstrated significant activity against both chloroquine-resistant and chloroquine-sensitive strains of the parasite. kemdikbud.go.id The potency of the compound is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of parasite growth.
| Compound | P. falciparum Strain | IC₅₀ (µM) | Reference |
| (1)-N-(4-Methoxybenzyl)-1,10-phenanthrolinium bromide | FCR-3 (Chloroquine-Resistant) | 0.93 ± 0.02 | kemdikbud.go.id |
| (1)-N-(4-Methoxybenzyl)-1,10-phenanthrolinium bromide | D10 (Chloroquine-Sensitive) | 1.21 ± 0.09 | kemdikbud.go.id |
These findings indicate that the 4-methoxybenzyl moiety is a component of a molecular structure with promising antiplasmodial properties. nih.govgoogle.com.br
Synthesis of N-Unsubstituted Pyrazolones
In the synthesis of N-unsubstituted pyrazolones, the 4-methoxybenzyl (PMB) group, often introduced using this compound, serves as a versatile and readily removable protecting group for the pyrazole nitrogen atom. crossref.orgresearchgate.net This strategy allows for various chemical transformations on the pyrazolone (B3327878) ring that would otherwise be complicated by the reactive N-H bond.
The synthesis begins with the preparation of a 1-(4-methoxybenzyl) protected pyrazolone, such as 2-(4-methoxybenzyl)-2,4-dihydro-3H-pyrazol-3-one. researchgate.net This intermediate can then undergo further reactions, for example, with acid chlorides or aldehydes to introduce substituents at the 4-position of the pyrazole ring. researchgate.net
The crucial advantage of the PMB group is its facile cleavage under acidic conditions. Treatment with trifluoroacetic acid (TFA) effectively removes the protecting group, yielding the desired N-unsubstituted pyrazolone product. researchgate.net This deprotection step regenerates the N-H functionality, completing the synthesis. The use of this compound to install the PMB group is therefore an enabling step in a broader synthetic strategy for this class of heterocyclic compounds. flinders.edu.au
Synthesis of N-(4-methoxybenzyl)amides as Antimicrobial Agents
The synthesis of N-(4-methoxybenzyl)amides is a significant area of research, driven by the search for new and effective antimicrobial compounds. These amides are typically prepared through the coupling of a carboxylic acid with 4-methoxybenzylamine, which can be synthesized from this compound.
One established synthetic route involves the use of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as catalysts to facilitate the amide bond formation between fatty acids and 4-methoxybenzylamine. nih.govresearchgate.net This method has been successfully used to synthesize a series of fatty acid-derived N-(4-methoxybenzyl)amides, including N-(4-methoxybenzyl)undec-10-enamide and (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide. nih.govresearchgate.net The yields for these synthesized compounds are typically high, often ranging from 84-90%. researchgate.net Another approach involves reacting 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine with various acid chlorides in the presence of triethylamine (B128534) to produce novel pyrazole-based benzamides. tandfonline.com
Research findings indicate that these N-(4-methoxybenzyl)amide derivatives exhibit notable antimicrobial properties. Their efficacy is evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Killing Concentration (MKC) against various pathogens. nih.gov Studies have shown that the structure of the fatty acid chain plays a crucial role in the compound's antimicrobial power. For instance, an amide containing a hydroxyl group on the fatty acid chain demonstrated the most potent antifungal and antibacterial activity among a series of tested compounds. nih.gov Certain pyrazole benzamide (B126) derivatives, such as those containing dichloro and difluoro substitutions, have also shown potent activity against both bacteria and fungi. tandfonline.com
Table 1: Antimicrobial Activity of Selected N-(4-methoxybenzyl)amide Derivatives
| Compound Name | Target Organism | Type | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide | Staphylococcus aureus | Gram-positive Bacteria | 6.25 | tandfonline.com |
| N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide | Aspergillus flavus | Fungi | 6.25 | tandfonline.com |
| N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide | Staphylococcus aureus | Gram-positive Bacteria | 6.25 | tandfonline.com |
| N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide | Aspergillus flavus | Fungi | 12.5 | tandfonline.com |
| N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide | Staphylococcus aureus | Gram-positive Bacteria | 12.5 | tandfonline.com |
| N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide | Aspergillus flavus | Fungi | 25 | tandfonline.com |
Preparation of Specialty Chemicals and Materials
This compound is a key starting material or intermediate in the synthesis of a variety of specialty chemicals and advanced materials. cymitquimica.com Its reactivity allows for its incorporation into polymers, phosphonates, fluorescent probes, and other molecules used in diverse industrial applications. guidechem.com
4-Methoxybenzyl methacrylate (B99206) (MBMA) is a monomer used in the production of specialized polymers. It is synthesized through the reaction of this compound with sodium methacrylate. jcsp.org.pk This reaction is typically performed at a low temperature (0–5°C) with potassium carbonate. jcsp.org.pk
The resulting MBMA monomer can undergo homopolymerization or copolymerization with other monomers, such as isobornyl methacrylate (IBMA), to create polymers with tailored properties. jcsp.org.pkresearchgate.net Atom Transfer Radical Polymerization (ATRP) is a common method employed for these polymerizations, as it allows for precise control over the polymer's molecular weight and results in a narrow polydispersity index (PDI). jcsp.org.pkchemicalbook.com The copolymerization of MBMA and IBMA has been performed at 90°C using a catalyst system of cuprous(I) bromide and 2,2'-bipyridine. jcsp.org.pk The properties of the resulting copolymers, such as thermal stability, can be adjusted by varying the molar ratio of the monomers in the feed. jcsp.org.pk
Table 2: Properties of Polymers Derived from 4-Methoxybenzyl Methacrylate (MBMA)
| Polymer | Synthesis Method | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|
| Poly(MBMA-co-IBMA) | ATRP | 12,500 | 1.5 | researchgate.netchemicalbook.comresearchgate.net |
Diethyl 4-methoxybenzylphosphonate is an organophosphorus compound with applications in medicinal chemistry and materials science. chemimpex.com The synthesis of this compound can be achieved through the Michaelis-Arbuzov reaction. This reaction typically involves treating this compound with a trialkyl phosphite, such as triethyl phosphite.
This phosphonate (B1237965) is a valuable reactant for synthesizing more complex molecules, including C-aryl glycosides, stilbenoid derivatives with neuroprotective activity, and resveratrol-chroman hybrids with antioxidant properties. fishersci.sethermofisher.com It is also used in the development of agrochemicals and flame retardants. chemimpex.com
Table 3: Chemical Properties of Diethyl 4-methoxybenzylphosphonate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C12H19O4P | fishersci.se |
| Molecular Weight | 258.25 g/mol | fishersci.se |
| Boiling Point | 155 °C / 0.5 mmHg | |
| Density | 1.132 g/mL at 25 °C | |
| Refractive Index | n20/D 1.504 |
The 4-methoxybenzyl (PMB) group, introduced via this compound or its chloride counterpart, is utilized in the synthesis of fluorescent probes. It often functions as a protecting group for hydroxyl or amine functionalities on a fluorophore scaffold during a multi-step synthesis. rsc.org For example, in the synthesis of phenoxazine-based fluorescent probes, the nitrogen atom of the phenoxazine (B87303) core is alkylated with 4-methoxybenzyl chloride (or bromide) in the presence of a base like sodium hydride. rsc.org This protects the nitrogen, allowing for further chemical modifications on other parts of the molecule. The PMB group can be cleaved later under specific conditions to yield the final functional probe. This strategy has been employed in the development of probes for diagnostic and theranostic applications. rsc.org
This compound serves as an important intermediate in the manufacture of various organic compounds, including those used in the fragrance and dye industries. guidechem.com The 4-methoxybenzyl moiety is a structural component in certain specialty chemicals that contribute to the aroma profile of fragrances or the color and stability of dyes. lookchem.com For instance, derivatives like 1-(but-3-yn-1-yl)-4-methoxybenzene, which can be synthesized from precursors related to this compound, are used as intermediates in the production of dyes and as components in creating fragrance compounds. lookchem.com
Spectroscopic Characterization in Research of 4 Methoxybenzyl Bromide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Chemical Shift Analysis of Benzyl (B1604629) and Methoxy (B1213986) Protons
In the ¹H NMR spectrum of 4-methoxybenzyl bromide, the protons of the methoxy group (–OCH₃) typically appear as a sharp singlet around δ 3.8 ppm. researchgate.net The benzylic protons (–CH₂Br) also present as a singlet, generally found further downfield in the region of δ 4.48-4.52 ppm due to the deshielding effect of the adjacent bromine atom. researchgate.net The aromatic protons on the benzene (B151609) ring exhibit characteristic splitting patterns. Specifically, the two protons ortho to the methoxy group appear as a doublet around δ 6.88 ppm, while the two protons ortho to the bromomethyl group are observed as a doublet at approximately δ 7.34 ppm. researchgate.net
For derivatives, these chemical shifts can vary. For instance, in (1)-N-(4-methoxybenzyl)-1,10-phenanthrolinium bromide, the methylene (B1212753) protons of the benzyl group show a singlet at δ 7.00 ppm. kemdikbud.go.id In N,N-bis(4-methoxybenzyl)methanesulfonamide, the methoxy protons are observed as a singlet in the range of δ 3.75–3.82 ppm, and the aromatic protons appear between δ 6.8–7.3 ppm. The chemical shifts in fluorinated benzyl ethers, which are derivatives, show the methyl protons of the methoxy group as a singlet between 3.00-3.11 ppm. wiserpub.com
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum of this compound provides complementary structural information. The carbon of the methoxy group (–OCH₃) typically resonates around δ 55.3 ppm. researchgate.net The benzylic carbon (–CH₂Br) is found at a higher chemical shift, approximately δ 34.0 ppm. researchgate.net The aromatic carbons show distinct signals: the carbon bearing the methoxy group (C-O) at δ 159.7 ppm, the carbons ortho to the methoxy group at δ 114.2 ppm, the carbons meta to the methoxy group at δ 130.4 ppm, and the carbon attached to the bromomethyl group at δ 129.9 ppm. researchgate.net
In derivatives such as 4-methoxy-3-nitrobenzyl bromide, the presence of a nitro group influences the chemical shifts, with purity often confirmed by ¹³C NMR to be greater than 90%. For N,N-bis(4-methoxybenzyl)methanesulfonamide, the methoxy carbon resonates at δ 55.2 ppm. In more complex derivatives like N-(4-Methoxybenzyl) thiosemicarbazones, the methoxy carbon appears at δ 55.06 ppm, while the benzylic carbon is at δ 46.23 ppm. mdpi.com
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. missouri.edu
Characteristic Vibrational Modes of Aromatic and Aliphatic Groups
In the IR spectrum of this compound and its derivatives, characteristic absorption bands corresponding to aromatic and aliphatic C-H stretching are observed. Aromatic C-H stretching vibrations typically appear in the region of 3100–3000 cm⁻¹. nih.gov Aliphatic C-H bonds, such as those in the methoxy and benzyl groups, show asymmetric and symmetric stretching vibrations between 3000-2850 cm⁻¹. libretexts.org For example, in a derivative, the aliphatic C-H asymmetric modes were calculated to be in the range of 3023-2952 cm⁻¹ and observed experimentally at 2962 cm⁻¹. nih.gov The symmetric stretching vibrations were calculated at 2918 and 2893 cm⁻¹ and observed at 2908 and 2837 cm⁻¹. nih.gov
Identification of Functional Groups (e.g., C-O stretch, C=C stretch)
The IR spectrum of this compound derivatives clearly indicates the presence of key functional groups. The aromatic C=C stretching vibrations are typically found in the 1600-1450 cm⁻¹ region. For instance, in (1)-N-(4-methoxybenzyl)-1,10-phenanthrolinium bromide, aromatic C=C stretching peaks are seen at 1604 and 1512 cm⁻¹. researchgate.net The C-O stretching vibration of the methoxy group is a prominent feature, usually appearing as a strong band around 1250 cm⁻¹. In a derivative like Benzyl[(4-methoxyphenyl)methyl]amine, the C-O-C stretch of the methoxy group is located at approximately 1250 cm⁻¹. The presence of the C-Br bond can also be identified, although its absorption is in the lower frequency "fingerprint" region and can be less reliable for definitive diagnosis. missouri.edu
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns. mmu.ac.uk For this compound, the molecular ion peak (M⁺) would be expected at m/z 200 and 202, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. researchgate.net A common fragmentation pattern involves the loss of the bromine atom to form the stable 4-methoxybenzyl cation, which appears as a prominent peak at m/z 121. nih.gov This fragment is often the base peak in the mass spectrum. Further fragmentation of the 4-methoxybenzyl cation can lead to the loss of a methyl group (CH₃) or formaldehyde (B43269) (CH₂O).
In the analysis of derivatives, such as N-(4-Methoxybenzyl) thiosemicarbazone derivatives, electrospray ionization (ESI) mass spectrometry is often employed. For one such derivative, the protonated molecular ion [M+H]⁺ was observed at m/z 360.14. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of new compounds. rsc.org
Molecular Ion Peak Identification
In mass spectrometry, the molecular ion peak (M+) is a critical piece of information, as it reveals the molecular weight of the compound. For this compound, the molecular formula is C8H9BrO, with a calculated molecular weight of approximately 200.07 g/mol . nih.gov The presence of a bromine atom is a key feature, as bromine has two major isotopes, 79Br and 81Br, in nearly equal abundance. This isotopic distribution results in a characteristic M+ and M+2 pattern in the mass spectrum, where two peaks of roughly equal intensity are separated by two mass-to-charge units (m/z).
For instance, in the mass spectrum of a pyrimidine (B1678525) derivative incorporating a 4-methoxybenzyl moiety, the molecular ion peaks were observed at m/z 320/322, corresponding to the molecular formula C12H9N4BrO2. iosrjournals.org The peak at m/z 322 (M+2) was the base peak, confirming the presence of a bromine atom. iosrjournals.org Similarly, another derivative in the same study showed a molecular ion peak at m/z 337/339 for the molecular formula C12H8N3BrO2, with the base peak at 339 (M+2). iosrjournals.org
The identification of the molecular ion peak is a fundamental step in the analysis of newly synthesized derivatives. For example, a series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines were characterized, and their structures were confirmed using mass spectrometry alongside other spectroscopic methods. ijsdr.org In the case of N-(4-methoxybenzyl) thiosemicarbazone derivatives, the molecular ion peak was also a key identifier. mdpi.com
The following table summarizes the molecular ion peaks for this compound and some of its derivatives as reported in various studies.
| Compound | Molecular Formula | Molecular Ion Peak (m/z) | Reference |
| This compound | C8H9BrO | Not explicitly stated, but calculated as ~200/202 | nih.gov |
| Pyrimidine Derivative 1 | C12H9N4BrO2 | 320/322 | iosrjournals.org |
| Pyrimidine Derivative 2 | C12H8N3BrO2 | 337/339 | iosrjournals.org |
| Thiazole (B1198619) Derivative | C15H10ClN3OS2 | 347/349 | |
| Imidazolidine Derivative | C17H12ClN3O2S2 | 389/391 | |
| Coumarin (B35378) Derivative | C14H11BrO4 | 383/385 | mdpi.com |
Fragmentation Patterns and Structural Elucidation
Beyond the molecular ion peak, the fragmentation pattern in a mass spectrum provides a "fingerprint" of the molecule, offering valuable insights into its structure. The fragmentation of this compound and its derivatives often involves the cleavage of the benzylic C-Br bond and other characteristic bond scissions.
A common fragmentation pathway for benzyl compounds is the loss of the benzyl group or substituents on the benzyl ring. slideshare.net For 4-methoxybenzyl derivatives, the 4-methoxybenzyl cation (m/z 121) is a frequently observed and often abundant fragment. nih.gov This is due to the stability of the cation, which is resonance-stabilized by the electron-donating methoxy group.
In a study of pyrimidine derivatives, the molecular ion of one compound (m/z 320) fragmented via two main pathways. iosrjournals.org Pathway A involved the loss of an NH-CN group to give a peak at m/z 279, which further fragmented to m/z 212. iosrjournals.org Pathway B showed the cleavage of an isocyanate group (NCO) to yield a peak at m/z 278, followed by the loss of an NH-CN group to give a peak at m/z 237. iosrjournals.org
Another example is the fragmentation of a thiazole derivative, where the molecular ion at m/z 347 lost a p-chlorophenyl radical to produce a peak at m/z 236. The loss of a thiophene (B33073) radical from the molecular ion was also observed, resulting in a fragment at m/z 264.
The fragmentation of a coumarin derivative with a bromine atom showed a molecular ion at m/z 383/385, with a base peak at m/z 303, corresponding to the loss of HBr. mdpi.com This loss of a hydrogen halide is a common fragmentation pattern for halogenated compounds. libretexts.org
The table below illustrates some characteristic fragment ions observed in the mass spectra of this compound derivatives.
| Parent Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments | Reference |
| Pyrimidine Derivative 1 | 320/322 | 279, 212, 278, 237 | Loss of NH-CN, further fragmentation, loss of NCO, loss of NH-CN | iosrjournals.org |
| Pyrimidine Derivative 2 | 337/339 | 256, 211, 278, 236 | Loss of fragment, loss of CHS, loss of fragment, loss of NCO | iosrjournals.org |
| Thiazole Derivative | 347/349 | 236, 264 | Loss of p-chlorophenyl radical, loss of thiophene radical | |
| Coumarin Derivative | 383/385 | 303 | Loss of HBr | mdpi.com |
Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)
In addition to mass spectrometry, other spectroscopic methods such as Ultraviolet-Visible (UV-Vis) spectroscopy are employed to characterize this compound and its derivatives. UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.
The UV-Vis spectrum of a novel curcumin (B1669340) analog, 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine, was studied in different solvents. mdpi.com The compound exhibited solvatochromism, with the maximum absorption wavelength (λmax) shifting depending on the polarity of the solvent. mdpi.com For example, the λmax was observed at 380 nm in methanol, 390 nm in acetonitrile, and 395 nm in toluene. mdpi.com This behavior can be attributed to the interaction of the solvent with the electronic states of the molecule.
In another study, the UV-Vis spectrum of 2,6-dimethoxybenzyl bromide was recorded in acetonitrile, showing absorption maxima at 291 nm, 278 nm, and 246 nm. mdpi.com These absorptions are characteristic of the electronic transitions within the substituted benzene ring.
The following table presents UV-Vis absorption data for some derivatives related to this compound.
| Compound | Solvent | λmax (nm) | Reference |
| 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine | Methanol | 380 | mdpi.com |
| 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine | Acetonitrile | 390 | mdpi.com |
| 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine | Toluene | 395 | mdpi.com |
| 2,6-Dimethoxybenzyl bromide | Acetonitrile | 291, 278, 246 | mdpi.com |
Computational Chemistry and Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in predicting the molecular properties and reactivity of various compounds, including derivatives and structures related to 4-Methoxybenzyl bromide.
DFT calculations are frequently employed to predict the geometry, electronic structure, and reactivity of molecules. For instance, in studies of compounds synthesized using this compound, DFT has been used to determine optimized molecular structures. researchgate.net The electron-donating nature of the 4-methoxy group is known to activate the bromide leaving group through resonance, which can accelerate alkylation reactions.
Computational methods like DFT help in understanding the stability of intermediates. For example, in the context of phosphonium (B103445) salts derived from this compound, DFT calculations can predict the stability of the corresponding ylide, which is a crucial intermediate in Wittig reactions. The methoxy (B1213986) group, being electron-donating, stabilizes this ylide and enhances its nucleophilicity.
Furthermore, DFT is used to calculate various molecular properties that provide insights into a compound's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.gov A smaller gap generally implies higher reactivity. Global reactivity descriptors such as electronegativity, hardness, softness, and the electrophilicity index can also be derived from these orbital energies, offering a comprehensive picture of the molecule's reactive tendencies. researchgate.net
The molecular electrostatic potential (MEP) surface, another property calculated using DFT, is crucial for predicting reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map visualizes the charge distribution on the molecule, with negative potential regions (typically colored in red and yellow) indicating sites prone to electrophilic attack, and positive potential regions (blue) indicating sites susceptible to nucleophilic attack. researchgate.nettandfonline.com
Table 1: Predicted Molecular Properties from DFT Calculations
| Property | Significance | Reference |
| Optimized Geometry | Predicts the most stable 3D arrangement of atoms. | researchgate.net |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | researchgate.netnih.gov |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. | researchgate.nettandfonline.com |
| Global Reactivity Descriptors | Quantifies aspects of reactivity like hardness and electrophilicity. | researchgate.net |
DFT calculations are also highly effective in predicting vibrational spectra (Infrared and Raman). nih.govorientjchem.org Theoretical vibrational frequencies are calculated and often scaled by an appropriate factor to achieve better agreement with experimental data. researchgate.net This analysis allows for the assignment of observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. orientjchem.org
For example, in a study of 2-(4-methoxybenzyloxy)-4-methylquinoline, a compound synthesized from a related precursor, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute the fundamental vibrational frequencies. researchgate.net The theoretical spectra showed good correlation with the experimental FT-IR and FT-Raman spectra, aiding in the detailed vibrational assignment of the molecule. researchgate.net Such studies confirm the molecular structure and provide a deeper understanding of the intramolecular forces. nih.govorientjchem.org
Similarly, theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed and compared with experimental data to validate the structure of synthesized compounds. nih.govtandfonline.com Good correlation between calculated and experimental chemical shifts provides strong evidence for the proposed molecular structure. nih.govtandfonline.com
Prediction of Molecular Properties and Reactivity
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme. These methods are central to computer-aided drug design (CADD).
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity. researchgate.net This scoring function estimates the free energy of binding, with lower scores typically indicating a more favorable interaction. researchgate.netresearchgate.net
Derivatives of this compound have been investigated as potential ligands for various biological targets. For instance, in the design of novel acetylcholinesterase (AChE) inhibitors, docking studies have been performed to predict how these compounds bind to the active site of the enzyme. researchgate.netresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues of the protein. researchgate.net
Following docking, molecular dynamics (MD) simulations can be used to study the stability and dynamics of the ligand-receptor complex over time. researchgate.netrsc.org MD simulations provide a more realistic picture of the binding by accounting for the flexibility of both the ligand and the receptor in a simulated physiological environment. nih.gov By analyzing the trajectory of the simulation, researchers can assess the stability of the binding pose predicted by docking and identify any conformational changes that may occur upon ligand binding. researchgate.net
The 4-methoxybenzyl moiety has been incorporated into various molecular scaffolds to develop new therapeutic agents. Computational studies have played a significant role in guiding the design of these molecules for antimicrobial and anti-Alzheimer's applications.
In the context of anti-Alzheimer's drug design , many studies have focused on developing inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. researchgate.netub.edunih.govmdpi.com For example, a series of pyrrolidin-2-one derivatives, synthesized using this compound, were evaluated as potential AChE inhibitors. researchgate.net Molecular docking and MD simulations were used to understand their interaction with AChE. researchgate.net The results of these simulations, including docking scores and binding free energies (calculated using methods like MM-PBSA), helped to identify the most promising compounds for further development. researchgate.net Some of these novel compounds showed better docking scores than the established drug donepezil, indicating their potential as potent AChE inhibitors. researchgate.netresearchgate.net
In the field of antimicrobial drug design , molecular modeling is used to identify novel inhibitors of essential microbial enzymes. rsc.orgmdpi.comsci-hub.se For instance, derivatives containing the 4-methoxybenzyl group could be docked into the active sites of bacterial enzymes like DNA gyrase or dihydrofolate reductase to predict their binding affinity and guide the synthesis of more potent antimicrobial agents. sci-hub.se Molecular dynamics simulations can further validate the stability of these interactions, providing a solid theoretical basis for their proposed mechanism of action. rsc.orgsci-hub.se
Table 2: Application of Molecular Modeling in Drug Design
| Application Area | Target | Computational Method | Key Findings | Reference |
| Anti-Alzheimer's | Acetylcholinesterase (AChE) | Docking & MD Simulation | Identification of potent inhibitors with favorable binding affinities. | researchgate.netresearchgate.net |
| Antimicrobial | Bacterial Enzymes (e.g., DNA Gyrase) | Docking & MD Simulation | Prediction of binding modes and stability of potential inhibitors. | rsc.orgsci-hub.se |
Predicting Ligand-Binding Affinities and Interaction Mechanisms
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgnih.govnih.gov QSAR models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed biological activity. nih.govsemanticscholar.org
Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. researchgate.netnih.gov
In studies involving derivatives of this compound, QSAR models have been developed to predict their potency as enzyme inhibitors. researchgate.netacs.org For example, a 3D-QSAR model was developed for a series of pyrrolidin-2-one derivatives as AChE inhibitors. researchgate.net The model showed good statistical quality (high R² and Q² values), indicating its predictive power. researchgate.net Such models can provide valuable insights into the structural features that are important for biological activity, guiding the rational design of more potent analogs. researchgate.netsemanticscholar.org
Retrosynthetic Analysis and Reaction Pathway Prediction
Computational chemistry offers powerful tools for understanding and predicting the synthesis of chemical compounds like this compound. These methods are broadly categorized into retrosynthetic analysis, which maps out potential synthetic routes by working backward from the target molecule, and reaction pathway prediction, which models the energetic and mechanistic details of a specific chemical reaction.
Retrosynthetic Analysis
Retrosynthetic analysis is a foundational strategy in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. nih.govchemistry.coachsolubilityofthings.comslideshare.net This process involves identifying strategic "disconnections" at bonds that can be formed by reliable chemical reactions. chemistry.coachjournalspress.com For this compound, two primary disconnections are logically considered: the carbon-bromine (C-Br) bond and the aryl carbon-oxygen (C-O) bond of the methoxy group.
C(sp³)-Br Disconnection: The most direct retrosynthetic step involves the disconnection of the benzylic bromide. This corresponds to the forward reaction of converting an alcohol into an alkyl bromide. This leads to the precursor 4-Methoxybenzyl alcohol . This transformation is a common and well-established method in organic synthesis. bibliotekanauki.pl
C(aryl)-O Disconnection: Another logical disconnection is at the ether linkage, which would lead to a phenol (B47542) and a methylating agent. However, the C(sp³)-Br disconnection is generally more synthetically direct for this specific target.
Modern approaches to retrosynthesis are increasingly driven by computational algorithms and artificial intelligence. nih.govsolubilityofthings.com Template-based and template-free models, often utilizing machine learning architectures like transformers, can predict plausible synthetic pathways for a given molecule by learning from vast databases of known chemical reactions. nih.govoup.commdpi.comarxiv.org These models can identify the most probable disconnections and suggest the necessary reactants and reagents, effectively automating the initial stages of synthesis design. nih.gov For a molecule like this compound, these computational tools would analyze the structure and likely prioritize the C-Br bond disconnection due to the high frequency and reliability of benzylic bromination reactions in the training data.
Reaction Pathway Prediction
Beyond identifying potential routes, computational chemistry can predict the detailed mechanism and energetics of a specific reaction pathway. This is often achieved through quantum chemical calculations, such as Density Functional Theory (DFT), which can model the transition states and intermediates of a reaction.
A notable example is the computational study of the homologation reaction of this compound with a diazo compound, catalyzed by SnBr₄. nih.gov Quantum chemical calculations were employed to elucidate the multi-step mechanism. The study predicted that the initial and rate-determining step is a nucleophilic displacement that proceeds favorably through an S(_N)1-type mechanism. nih.gov This involves the formation of a stabilized benzylic carbocation, a pathway favored by the electron-donating 4-methoxy group.
The computational model calculated the activation barrier for this key step, providing quantitative insight into the reaction's kinetics.
| Reaction Step | Mechanism Type | Catalyst | Computational Method | Calculated Activation Barrier (kcal/mol) |
|---|---|---|---|---|
| Initial Nucleophilic Displacement | SN1 | SnBr4 | ωB97X-D/def2-QZVPP//ωB97X-D/6–31+G(d,p) | 18.5 |
This computational analysis revealed that the S(_N)1 pathway has a significantly lower energy barrier compared to an uncatalyzed S(_N)2 pathway (18.5 kcal/mol vs. 29.7 kcal/mol). nih.gov The model further predicted a cascading sequence of cationic intermediates following the initial C-C bond formation, leading to a phenonium ion. nih.gov Such detailed pathway predictions are invaluable for understanding reaction mechanisms, optimizing conditions, and predicting outcomes for new combinations of substrates. nih.gov
Advanced Methodologies and Future Research Directions
Mechanistic Studies of Reactivity and Selectivity
The reactivity of 4-methoxybenzyl bromide is a subject of detailed mechanistic investigation, positioned at the borderline between S(_N)1 and S(_N)2 reaction pathways. The electron-donating methoxy (B1213986) group at the para position plays a crucial role in stabilizing the benzylic carbocation, which influences the reaction mechanism and selectivity.
Kinetic studies on the solvolysis of this compound have provided significant insights into the mechanism of leaving group expulsion. The solvolysis of this compound and its chloride analogue has been studied in a variety of solvents. rsc.org The application of the dual-parameter Grunwald-Winstein equation and the observation of a positive azide (B81097) salt effect point to considerable nucleophilic solvent participation in the reaction. rsc.org This suggests that the solvent acts as a nucleophile in the rate-determining step, a characteristic that deviates from a pure S(_N)1 mechanism.
The greater nucleofugality (ability of a leaving group to depart) of the bromide ion compared to the chloride ion results in a lesser degree of nucleophilic participation for this compound. rsc.org Furthermore, the measured α-deuterium kinetic isotope effects, which range from 1.08 to 1.21, are not consistent with the magnitude typically expected for a concerted S(_N)2 mechanism. rsc.org Studies on the solvolysis of 4-methoxybenzyl chloride in liquid ammonia (B1221849) have shown that the rate increases with the addition of salts like potassium perchlorate, sodium chloride, and ammonium (B1175870) chloride. researchgate.net This effect is attributed to the increased ionizing power of the solvent, which stabilizes the transition state and facilitates the expulsion of the leaving group. researchgate.net
Table 1: Kinetic Data for the Reaction of this compound with N,N-Dimethylanilines
| Nucleophile (Y-DMA) | k(_1) (S(_N)1) x 10(^5) s(^{-1}) | k(_2) (S(_N)2) x 10(^4) M(^{-1})s(^{-1}) | % S(_N)1 at 0.1 M [Nu] |
|---|---|---|---|
| p-OCH(_3) | 3.65 | 85.5 | 4.1 |
| p-CH(_3) | 3.65 | 29.8 | 10.9 |
| H | 3.65 | 11.2 | 24.6 |
| p-Cl | 3.65 | 4.90 | 42.7 |
| m-Cl | 3.65 | 2.50 | 59.4 |
Data sourced from a study on the duality of S(_N)1 and S(_N)2 mechanisms. psu.edu
The stereochemical outcome of a nucleophilic substitution reaction is intrinsically linked to its mechanism. For reactions proceeding via a pure S(_N)2 pathway, complete inversion of configuration at the chiral center is expected due to the backside attack of the nucleophile. ucsd.edulibretexts.org Conversely, a pure S(_N)1 reaction, which involves the formation of a planar carbocation intermediate, should lead to a racemic mixture of products (both retention and inversion of configuration) as the nucleophile can attack from either face of the plane with equal probability. ucsd.edulumenlearning.com
Given that this compound reacts via a borderline mechanism, the stereochemical results are often a mix of these two extremes. The presence of the electron-donating p-methoxy group stabilizes the formation of a benzylic carbocation, making the S(_N)1 pathway more favorable than for unsubstituted benzyl (B1604629) bromide. nih.govkoreascience.kr Computational studies on the reaction of this compound with a model diazo substrate catalyzed by SnBr(_4) indicated that the initial nucleophilic displacement proceeds most favorably via an S(_N)1 fashion, with this being the rate-determining step. nih.gov The formation of this carbocation intermediate allows for the possibility of racemization if the starting material were chiral.
In practice, reactions of substrates like this compound often result in partial racemization with a slight preference for inversion. This is because the departing leaving group can momentarily shield one face of the carbocation, leading to a slight excess of the inversion product. youtube.com Therefore, when this compound is used in reactions with chiral nucleophiles or substrates, the potential for obtaining a mixture of diastereomers must be considered.
Kinetic Investigations of Leaving Group Expulsion
Catalysis in this compound Reactions
Catalysis offers powerful tools to enhance the efficiency, selectivity, and environmental friendliness of reactions involving this compound. Various catalytic strategies have been developed to this end.
Sonochemistry, the application of ultrasound to chemical reactions, has been shown to accelerate reactions involving 4-methoxybenzyl derivatives. acs.orgias.ac.in Ultrasound irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with high temperatures and pressures, leading to increased reaction rates and sometimes altering reaction pathways. ias.ac.inrsc.org
For instance, ultrasound has been effectively used to promote the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles, where a derivative of this compound could be a precursor. arabjchem.org The use of ultrasound in these syntheses can significantly reduce reaction times compared to conventional heating methods. rasayanjournal.co.in While direct studies on this compound are less common, the successful application of ultrasound in the synthesis of related compounds, such as the efficient preparation of phenolic ethers from 4-methoxybenzyl chloride, demonstrates the potential of this technique. acs.org The use of ultrasound often aligns with the principles of green chemistry by reducing energy consumption and potentially hazardous byproducts. nih.gov
Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). ijasrm.comsamplius.com A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction occurs. researchgate.netrasayanjournal.co.in
This methodology has been applied to the selective oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde (B44291), a reaction closely related to the reactivity of this compound. ijasrm.comsamplius.com In these systems, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) facilitates the transfer of an oxidizing agent from the aqueous phase to the organic phase containing the alcohol. ijasrm.comresearchgate.net The conversion of the alcohol increases with a higher concentration of the phase-transfer catalyst. ijasrm.com
Furthermore, PTC has been employed in the enantioselective synthesis of tryptophan derivatives. In one example, a chiral Cinchona-derived catalyst was used for the phase-transfer alkylation of a glycine (B1666218) derivative with an electrophilic salt generated from 4-(trifluoromethoxy)benzyl bromide, a compound structurally similar to this compound. thieme-connect.com This highlights the utility of PTC in controlling stereochemistry while conducting reactions under mild, heterogeneous conditions.
Table 2: Phase-Transfer Catalysts Used in Reactions of Benzyl Derivatives
| Catalyst | Catalyst Name | Application |
|---|---|---|
| TBAB | Tetrabutylammonium bromide | Oxidation of benzyl alcohols researchgate.netrasayanjournal.co.in |
| TBPB | Tetrabutylphosphonium bromide | Oxidation of benzyl alcohols researchgate.net |
| TBAHS | Tetrabutylammonium hydrogen sulphate | Oxidation of benzyl alcohols researchgate.net |
| CTMAB | Cetyltrimethylammonium bromide | Oxidation of benzyl alcohols rasayanjournal.co.in |
| O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide | Chiral Cinchona-derived catalyst | Enantioselective alkylation thieme-connect.com |
Ultrasound-Promoted Reactions
Flow Chemistry Applications for Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages such as enhanced safety, improved heat and mass transfer, and the potential for telescoped multi-step synthesis. dokumen.pubbeilstein-journals.org
The synthesis of benzylic bromides, including this compound, is well-suited to continuous flow processing, particularly using photochemical methods. apolloscientific.co.uk For example, a continuous flow photochemical benzylic bromination using BrCCl(_3) has been developed. rsc.org This method is compatible with electron-rich aromatic substrates like the precursor to this compound. rsc.org
A significant application of this technology is the development of a p-methoxybenzyl bromide generator for use in telescoped protection reactions. rsc.org In one study, this compound was generated in a continuous flow reactor and immediately used in the subsequent step to protect a pharmaceutically relevant intermediate. This telescoped process achieved a high yield (91%) and an impressive space-time-yield for the bromide generation, demonstrating the efficiency of the flow approach. rsc.org Continuous flow setups have also been utilized for Heck reactions involving 4-iodoanisole, a related aryl halide, to produce compounds like 4-methoxybiphenyl (B1664174) and methyl 4-methoxycinnamate. beilstein-journals.org These examples underscore the growing importance of flow chemistry for the safe and efficient synthesis and application of reactive intermediates like this compound. nih.gov
Development of Novel Protecting Group Strategies
The para-methoxybenzyl (PMB) group is a widely utilized protecting group for various functional groups in organic synthesis, including alcohols, amines, and carboxylic acids. researchgate.netnih.govacs.org Its popularity stems from its stability under many reaction conditions and the multiple methods available for its removal. researchgate.netnih.gov Research in this area focuses on creating more efficient and selective ways to introduce and cleave the PMB group, expanding its utility in the synthesis of complex molecules like oligosaccharides and peptides. researchgate.net
Chemoselective Introduction and Removal
Chemoselectivity is crucial in multi-step organic synthesis, where a specific functional group must be modified without affecting others. The development of chemoselective methods for the introduction and removal of the p-methoxybenzyl (PMB) protecting group is an active area of research.
Introduction:
The PMB group can be introduced onto a carboxylic acid by reacting it with 4-methoxybenzyl chloride (PMBCl) in the presence of a base like triethylamine (B128534). nih.gov While this compound (PMBBr) can also be used, it is less common due to its lower stability and tendency to polymerize. nih.gov However, PMBBr has been successfully used to protect cephalosporins. nih.gov For alcohols, PMB ethers can be formed by reacting the alcohol with sodium hydride, followed by the addition of p-methoxybenzyl chloride and a phase-transfer catalyst like tetrabutylammonium iodide. acs.org A notable example of chemoselectivity is the protection of the N³-imide function of 5-fluorouridine (B13573) using PMB bromide in the presence of ethyldiisopropylamine, which selectively protects the imide without affecting the hydroxyl groups. oup.com
Removal:
A variety of methods exist for the removal of the PMB group, offering a degree of orthogonality in protecting group strategies. Common methods include oxidative cleavage and acid-mediated hydrolysis. researchgate.netacs.org
Oxidative Cleavage: Dichlorodicyanoquinone (DDQ) is a standard reagent for cleaving PMB ethers, but it must be used in stoichiometric amounts. acs.org Catalytic versions using DDQ with an electron relay like Fe³⁺ or Mn³⁺ have been developed to make the process more efficient. acs.org Cerium(IV) ammonium nitrate (B79036) (CAN) is another frequently used oxidative reagent. acs.orgresearchgate.net
Acidic Cleavage: Trifluoroacetic acid (TFA) is commonly used to remove PMB groups. researchgate.netnih.gov The addition of scavengers like phenol (B47542) or 1,3-dimethoxybenzene (B93181) can prevent side reactions by trapping the liberated p-methoxybenzyl cation. nih.govresearchgate.net A combination of TFA and triethylsilane (TES) has proven effective for the deprotection of the 4-methoxybenzyl (Mob) group from selenocysteine. nih.gov Other acidic systems include AlCl₃ in anisole (B1667542), which has been used to deprotect the N³-PMB group of 5-fluorouridine derivatives. oup.com
Catalytic Methods: Recent research has focused on developing milder and more selective catalytic methods. A silver(I) hexafluoroantimonate catalyst combined with 1,3,5-trimethoxybenzene (B48636) has been shown to efficiently cleave PMB ethers from a variety of alcohols and even a carboxylic acid. acs.org This method displays good chemoselectivity, leaving other protecting groups like benzyl ethers and TBDPS ethers intact. researchgate.net
The following table summarizes some of the developed chemoselective deprotection methods for the PMB group.
| Reagent/Catalyst | Substrate Type | Conditions | Key Advantages |
| Dichlorodicyanoquinone (DDQ) | PMB ethers | Stoichiometric, CH₂Cl₂/H₂O | Widely used, effective for many substrates. acs.org |
| Cerium(IV) ammonium nitrate (CAN) | PMB ethers | Catalytic or stoichiometric | Alternative to DDQ. acs.orgresearchgate.net |
| Trifluoroacetic acid (TFA) | PMB esters & ethers | With scavengers (e.g., phenol, anisole) | Orthogonal to benzyl esters. researchgate.netnih.gov |
| AlCl₃-anisole | N³-PMB on 5-fluorouridine | Mild conditions | Selective for N-PMB deprotection. oup.com |
| Silver(I) hexafluoroantimonate | PMB ethers and esters | Catalytic, with 1,3,5-trimethoxybenzene | Mild, chemoselective, and efficient. acs.org |
| TFA/Triethylsilane (TES) | Mob-protected selenocysteine | With thioanisole | Gentle, one-pot deprotection. nih.gov |
Supramolecular Interactions and Host-Guest Chemistry
The methoxybenzyl moiety of this compound can participate in various non-covalent interactions, which are fundamental to supramolecular chemistry and the formation of host-guest complexes. wikipedia.org These interactions include hydrogen bonding, halogen bonding, and π-interactions.
Research into anisole derivatives, which share the methoxybenzene structure with this compound, has revealed the significant role of bromine atoms in dictating supramolecular architecture. nih.gov In the crystal structure of 5-bromo-1,3-bis(bromomethyl)-2-methoxybenzene, C-H···Br interactions are observed, which replace the strong O-H···O hydrogen bonds found in its non-brominated counterpart. nih.gov Furthermore, π-π stacking interactions were only observed in the absence of bromine, highlighting its influence on the packing of aromatic rings. nih.gov
In the context of host-guest chemistry, molecules containing the 4-methoxyphenyl (B3050149) group have been studied as hosts. rsc.org For example, 9-(4-methoxyphenyl)-9H-xanthen-9-ol acts as a host molecule, forming inclusion compounds with guests like aniline. rsc.org The stability and structure of these complexes are governed by intermolecular forces. In one such complex, the host molecules form a dimer stabilized by (Host)–OH⋯O–(Host) hydrogen bonds, creating cavities where the guest molecules reside. rsc.org
The bromide ion itself can participate in forming supramolecular structures. In co-crystals with 1,4-diiodotetrafluorobenzene, bromide ions can act as bridges, connecting multiple molecules through C–I···Br⁻ halogen bonds to form 2D grid-like sheets or 3D networks. oup.com
Environmental Fate and Degradation Mechanisms
Information regarding the specific environmental fate and degradation mechanisms of this compound is limited. However, based on its chemical properties and data from related compounds, some general predictions can be made.
This compound is not expected to be readily soluble in water and is not likely to be mobile in the environment due to its low water solubility. fishersci.com It is a reactive compound and is not expected to persist in the environment. windows.netcoleparmer.com Thermal decomposition can produce carbon oxides and hydrogen bromide. fishersci.comwindows.net
The methoxy group on the aromatic ring can influence its environmental degradation. For instance, in perovskite solar cells, the related compound 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (Spiro-OMeTAD) is known to be hygroscopic, which can contribute to the moisture-induced degradation of the solar cell. colorado.edu This suggests that compounds with methoxyphenyl groups can be susceptible to degradation in the presence of moisture.
Furthermore, the photooxidation of 4-methoxybenzyl alcohol to its corresponding aldehyde has been demonstrated, indicating a potential pathway for the degradation of methoxybenzyl compounds under environmental conditions. researchgate.net
It is important to note that this compound should not be released into the environment, and any spills should be contained and properly disposed of. fishersci.comwindows.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methoxybenzyl bromide, and how do reaction conditions influence yield?
- Answer : The primary synthesis involves reacting veratrole alcohol (4-methoxybenzyl alcohol) with hydrobromic acid (HBr) in non-polar solvents like toluene or hexane under ice-cooled conditions. This method yields ~68% product, but side reactions (e.g., ether formation or over-bromination) can occur if temperature control is inadequate . Alternative routes include nucleophilic substitution using 4-methoxybenzyl chloride with NaBr under phase-transfer catalysis. Optimization requires monitoring reaction time, stoichiometry (e.g., excess HBr), and solvent polarity to minimize by-products.
| Synthetic Method | Conditions | Yield | Key Challenges |
|---|---|---|---|
| HBr in toluene/hexane | 0–5°C, 12–24 h | ~68% | Side-product formation |
| NaBr/Phase-transfer catalyst | Reflux, polar aprotic solvent | 50–60% | Catalyst selection, purification |
Q. What safety precautions are critical when handling this compound?
- Answer : The compound is corrosive (Category 1B for skin/eye damage) and releases toxic fumes upon decomposition. Essential precautions include:
- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), goggles, and lab coats.
- Ventilation : Use fume hoods for transfers and reactions to avoid inhalation exposure .
- Storage : Refrigerate (2–8°C) in amber glass bottles under inert gas (argon/nitrogen) to prevent moisture-induced hydrolysis .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Q. How is this compound typically employed in protecting group strategies?
- Answer : Its bromide moiety facilitates alkylation of nucleophiles (e.g., amines, alcohols) in multi-step syntheses. For example, in peptide chemistry, it protects carboxylic acids as 4-methoxybenzyl esters, which are later cleaved via hydrogenolysis or acidic conditions (e.g., TFA) . Key considerations:
- Reactivity : Competes with other alkylating agents (e.g., benzyl bromide) in mixed systems; selectivity depends on solvent polarity and base (e.g., K₂CO₃ in acetonitrile) .
- Stability : Susceptible to premature cleavage under strong reducing agents or light exposure .
Advanced Research Questions
Q. How can competing alkylation pathways be minimized during nucleophilic substitutions with this compound?
- Answer : Competing SN1/SN2 mechanisms or over-alkylation can be mitigated by:
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) favor SN2 pathways, reducing carbocation intermediates.
- Base choice : Weak bases (K₂CO₃) prevent deprotonation of sensitive substrates, while strong bases (NaH) may induce elimination .
- Temperature control : Lower temperatures (0–25°C) suppress side reactions. For example, in atropisomeric styrene synthesis, room-temperature alkylation with catalytic sulfide achieved >80% enantiomeric excess .
Q. What analytical methods resolve discrepancies in bromide quantification during reaction monitoring?
- Answer : Capillary electrophoresis (CE) with direct UV detection is preferred for separating bromide ions from chloride or other halides. Key parameters:
- Buffer system : 20 mM borate buffer (pH 9.2) with 0.5 mM CTAB (cationic surfactant) enhances resolution .
- Sample stacking : High chloride concentrations (>1 M) can cause self-stacking artifacts, requiring dilution or internal standardization .
- Validation : Compare with ion chromatography (IC) for cross-method consistency, especially in complex matrices.
Q. How do impurities in this compound impact its utility in asymmetric catalysis?
- Answer : Trace moisture or residual alcohols (from incomplete synthesis) can hydrolyze the bromide to 4-methoxybenzyl alcohol, reducing reactivity. In Pd-catalyzed cross-couplings, such impurities deactivate catalysts or form off-target adducts. Mitigation strategies:
- Purification : Distillation under reduced pressure (bp: 91°C at 1 mmHg) or column chromatography (silica gel, hexane/ethyl acetate) .
- Quality control : NMR (¹H, ¹³C) and GC-MS to confirm purity >98% before use in sensitive reactions .
Q. What explains contradictory reports on the stability of 4-methoxybenzyl-protected intermediates?
- Answer : Stability varies with the substrate’s electronic environment. For example:
- Electron-rich systems : Protected amines in aromatic systems (e.g., anilines) show longer stability due to resonance stabilization.
- Electron-poor systems : Esters in electron-deficient aryl groups hydrolyze faster under acidic conditions .
- Experimental validation : Accelerated stability studies (40°C/75% RH for 14 days) can predict degradation pathways for specific applications .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
